N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide
CAS No.:
Cat. No.: VC14881653
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide -](/images/structure/VC14881653.png)
Specification
Molecular Formula | C16H14ClN3O |
---|---|
Molecular Weight | 299.75 g/mol |
IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide |
Standard InChI | InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Standard InChI Key | CHRWNGZHKRIDQQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-chlorobenzamide features a benzimidazole heterocycle fused to a benzene ring, substituted at the 2-position with a chlorine atom (Figure 1). The benzimidazole moiety is connected to the 2-chlorobenzamide group through an ethyl spacer, enabling conformational flexibility. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 299.75 g/mol | |
IUPAC Name | N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-chlorobenzamide | |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=CC=C3Cl |
The benzimidazole core contributes to aromatic stability and hydrogen-bonding capacity, while the chloro substituent enhances electrophilicity, potentially influencing reactivity and target binding .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound’s reactivity is governed by two key groups:
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Chlorobenzamide: Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the chlorine-bearing carbon.
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Benzimidazole Nitrogen: Susceptible to alkylation or acylation, enabling side-chain diversification.
For instance, reduction of the amide carbonyl to an amine could yield a more basic analog, while halogen exchange might replace chlorine with fluorine for enhanced metabolic stability.
Comparative Analysis with Structural Analogs
The biological activity of benzimidazole derivatives is highly substituent-dependent. Table 1 compares N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide with related compounds:
The 2-chloro configuration in the target compound may optimize steric and electronic interactions with hydrophobic enzyme pockets, potentially enhancing potency over nitro or methoxy analogs.
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